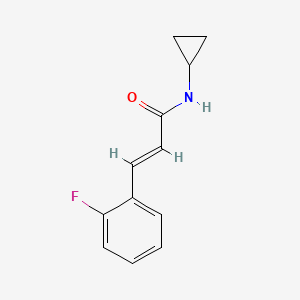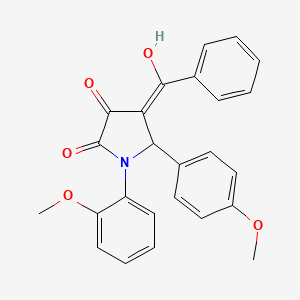
(2E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide” is a chemical compound with the following structural formula:
This compound
This compound belongs to the class of amides and contains a cyclopropyl ring, a fluorophenyl group, and an enamide functional group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of cyclopropylamine with 2-fluorobenzaldehyde, followed by dehydration to form the enamide. The reaction proceeds as follows:
-
Formation of Intermediate Imine:
- Cyclopropylamine reacts with 2-fluorobenzaldehyde to form an imine intermediate.
- The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
-
Dehydration to Enamide:
- The imine intermediate undergoes dehydration (loss of water) to yield “(2E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide.”
Industrial Production
The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.
Chemical Reactions Analysis
Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the enamide double bond can yield the corresponding saturated amide.
Substitution: Substitution reactions at the fluorophenyl group can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.
Major Products
The major products depend on the specific reaction conditions and reagents used. Oxidation may yield carboxylic acids, while reduction leads to saturated amides.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Synthesis: As a versatile building block, it participates in the synthesis of more complex molecules.
Materials Science: Its unique structure could contribute to novel materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds with similar functional groups, such as other enamides or fluorinated aromatic compounds.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
(E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12FNO/c13-11-4-2-1-3-9(11)5-8-12(15)14-10-6-7-10/h1-5,8,10H,6-7H2,(H,14,15)/b8-5+ |
InChI Key |
COHDKXPUJOQBDG-VMPITWQZSA-N |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC=CC=C2F |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11047796.png)
![1-(3-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11047797.png)
![4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047807.png)

![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)
